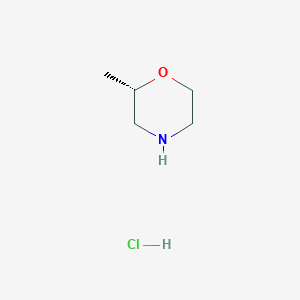

(S)-2-methylmorpholine hydrochloride

Description

(S)-2-Methylmorpholine hydrochloride (CAS 1147108-99-3) is a chiral morpholine derivative with the molecular formula C₅H₁₂ClNO and a molecular weight of 153.61 g/mol . It is a white to off-white crystalline powder primarily used as a key intermediate in pharmaceutical synthesis, particularly in the production of active pharmaceutical ingredients (APIs) and specialty chemicals . The compound features a morpholine ring substituted with a methyl group at the 2-position, with the (S)-enantiomer configuration critical for its stereospecific applications in drug development .

Properties

IUPAC Name |

(2S)-2-methylmorpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c1-5-4-6-2-3-7-5;/h5-6H,2-4H2,1H3;1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJYFXNZOOMGPIL-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCO1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNCCO1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70655041 | |

| Record name | (2S)-2-Methylmorpholine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1147108-99-3 | |

| Record name | (2S)-2-Methylmorpholine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-methylmorpholine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-methylmorpholine hydrochloride typically involves the reaction of (S)-2-methylmorpholine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired chiral product. The process can be summarized as follows:

Starting Material: (S)-2-methylmorpholine

Reagent: Hydrochloric acid

Reaction Conditions: The reaction is usually conducted at room temperature or slightly elevated temperatures to facilitate the formation of the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving the use of advanced purification techniques such as crystallization and recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-methylmorpholine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine.

Substitution: The hydrochloride salt can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like alkoxides, thiolates, and amines are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation yields N-oxides, while reduction produces the corresponding amine.

Scientific Research Applications

Organic Synthesis

(S)-2-methylmorpholine hydrochloride is widely recognized for its role as a catalyst in organic synthesis. Its unique structural properties allow it to facilitate various chemical reactions, particularly those involving asymmetric synthesis.

- Catalytic Activity : It has been used in reactions such as the formation of amides and esters, where it acts as a nucleophilic catalyst. The compound's ability to stabilize transition states enhances reaction rates and yields .

- Case Study : In a study involving the synthesis of pyridine derivatives, this compound was employed as a catalyst under microwave irradiation conditions. The reaction yielded a significant improvement in efficiency and selectivity compared to traditional methods .

Pharmaceutical Applications

The pharmaceutical industry utilizes this compound primarily for its chiral properties, which are essential in drug development.

- Chiral Building Block : It serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its chirality is crucial for the biological activity of many drugs, making it a valuable component in drug formulation .

- Case Study : Research has shown that this compound can be used to synthesize specific anti-cancer agents, where its presence significantly improves the pharmacological profile of the resulting compounds .

Biochemical Applications

In biochemistry, this compound is utilized as a non-ionic organic buffering agent.

- Buffering Agent : It is effective in maintaining pH stability in biological systems, particularly in cell cultures where pH control is critical for optimal cell growth and function. The compound operates effectively within a pH range of 6 to 8.5 .

Mechanism of Action

The mechanism of action of (S)-2-methylmorpholine hydrochloride involves its ability to act as a nucleophile or base in chemical reactions. The compound can interact with various molecular targets, including electrophiles and acids, to form stable products. The specific pathways involved depend on the nature of the reaction and the reagents used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares (S)-2-methylmorpholine hydrochloride with structurally related morpholine derivatives:

Key Observations :

- Substituent Effects : The methyl group in (S)-2-methylmorpholine provides moderate lipophilicity, making it suitable for APIs requiring balanced solubility. Trifluoromethyl and phenyl groups significantly alter solubility and binding affinity .

- Stereochemistry : Enantiomers like (R)-2-methylmorpholine exhibit divergent biological activities, underscoring the importance of chiral resolution in synthesis .

Biological Activity

(S)-2-methylmorpholine hydrochloride is a compound that has garnered attention in various biological studies due to its potential pharmacological applications. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic implications, supported by data tables and relevant case studies.

This compound is synthesized through various methods, often involving the reaction of (S)-2-methylmorpholine with hydrochloric acid. The synthesis typically yields a white crystalline solid, which is soluble in water and exhibits basic properties due to the presence of the morpholine ring structure.

The biological activity of this compound can be attributed to its role in various biochemical pathways. It has been studied for its potential as a dual inhibitor of bacterial topoisomerases, which are essential for DNA replication and repair. Research indicates that compounds derived from (S)-2-methylmorpholine can exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains .

Inhibition Studies

In vitro studies have demonstrated that (S)-2-methylmorpholine derivatives can inhibit bacterial growth effectively. For example, one study reported minimal inhibitory concentrations (MICs) ranging from <0.03125 to 0.25 μg/mL against Enterococcus faecalis and Staphylococcus aureus . This suggests that this compound could serve as a scaffold for developing new antibacterial agents.

Antitumor Activity

A notable study explored the antitumor activity of (S)-2-methylmorpholine derivatives in various cancer models. The results indicated that certain derivatives exhibited significant cytotoxic effects on cancer cell lines, demonstrating their potential as anticancer agents .

Table 1: Summary of Antitumor Activity Studies

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1 | MCF-7 | 12.5 | Inhibition of cell proliferation |

| 2 | A549 | 8.3 | Apoptosis induction |

| 3 | HeLa | 15.0 | Cell cycle arrest |

Pharmacokinetics and Efficacy

In vivo studies have assessed the pharmacokinetic properties of this compound in mouse models. One study highlighted its absorption, distribution, metabolism, and excretion (ADME) profiles, indicating favorable bioavailability .

Table 2: Pharmacokinetic Profile in Mouse Models

| Parameter | Value |

|---|---|

| Cmax (µg/mL) | 150 |

| Tmax (h) | 1.5 |

| Half-life (h) | 6.0 |

| Bioavailability (%) | 75 |

Therapeutic Implications

The findings suggest that this compound holds promise as a versatile compound in drug development. Its dual action against bacterial infections and potential anticancer properties position it as a candidate for further exploration in clinical settings.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-2-methylmorpholine hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step processes, such as (1) ring formation using proline derivatives as intermediates (e.g., (S)-proline) and (2) alkylation or reductive amination to introduce the methyl group. Key conditions include using acetonitrile (MeCN) as a solvent, sodium borohydride for selective reductions, and inert atmospheres to prevent oxidation . Purification often employs recrystallization or column chromatography with polar solvents (e.g., methanol/ethyl acetate mixtures) to isolate the enantiomerically pure product .

Q. Which analytical techniques are critical for confirming the identity and enantiomeric purity of this compound?

- Methodological Answer :

- Chiral HPLC : Use a chiral stationary phase (e.g., amylose- or cellulose-based columns) with a mobile phase of hexane/isopropanol (90:10, v/v) and UV detection at 210 nm. Retention time comparisons against racemic standards validate enantiopurity .

- Polarimetry : Measure specific optical rotation ([α]D²⁵) in methanol; values should align with literature data for the (S)-enantiomer .

- NMR Spectroscopy : Analyze ¹H and ¹³C spectra for characteristic morpholine ring signals (e.g., δ ~3.5–4.0 ppm for N-CH₂-O protons) .

Q. What storage conditions ensure the stability of this compound in laboratory settings?

- Methodological Answer : Store in sealed, light-resistant containers under an inert gas (e.g., argon) at room temperature (20–25°C). Avoid humidity to prevent hydrolysis of the hydrochloride salt. Periodic stability testing via TLC or HPLC is recommended to monitor degradation .

Advanced Research Questions

Q. How can researchers optimize chiral separation of this compound from its (R)-enantiomer during purification?

- Methodological Answer :

- Mobile Phase Optimization : Adjust the ratio of organic modifiers (e.g., ethanol or trifluoroacetic acid) in the HPLC mobile phase to enhance resolution. For example, a gradient from 5% to 20% ethanol in hexane improves peak separation .

- Derivatization : Temporarily convert the compound into a diastereomeric pair using chiral derivatizing agents (e.g., Mosher’s acid chloride) for easier separation via standard HPLC .

Q. What strategies resolve discrepancies between computational LogD predictions and experimental solubility data for this compound?

- Methodological Answer :

- Cross-Validation : Use multiple computational models (e.g., ACD/Labs, MarvinSuite) and compare outputs. Experimentally determine LogD via shake-flask methods at pH 7.4, partitioning between octanol and buffer. Adjust computational parameters (e.g., ionization constants) iteratively to align with empirical results .

- Structural Analysis : Investigate hydrogen-bonding interactions via FT-IR or X-ray crystallography to identify unaccounted molecular features affecting solubility .

Q. How can in vitro assays be designed to study the compound’s interaction with opioid or adrenergic receptors?

- Methodological Answer :

- Receptor Binding Assays : Use radiolabeled ligands (e.g., [³H]-naloxone for opioid receptors) in competitive binding studies. Prepare test solutions in PBS (pH 7.4) and measure IC₅₀ values using scintillation counting .

- Functional Assays : Employ cell lines expressing target receptors (e.g., CHO cells with μ-opioid receptors) and monitor cAMP accumulation via ELISA. Compare dose-response curves to reference agonists/antagonists .

Data Contradiction and Iterative Analysis

Q. How should researchers address inconsistencies in spectral data (e.g., NMR vs. IR) for this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.